(4-Hydroxy-but-2-ynyloxy)-acetonitrile
Description
(4-Hydroxy-but-2-ynyloxy)-acetonitrile is a nitrile derivative characterized by a hydroxy-substituted butynyloxy chain attached to an acetonitrile backbone. The compound combines the reactivity of a nitrile group with the structural features of an alkyne and hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-(4-hydroxybut-2-ynoxy)acetonitrile |
InChI |
InChI=1S/C6H7NO2/c7-3-6-9-5-2-1-4-8/h8H,4-6H2 |
InChI Key |
KSMJZAZCLNZPHE-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CCOCC#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the molecular structures, functional groups, and key parameters of (4-Hydroxy-but-2-ynyloxy)-acetonitrile with analogous compounds:
*Estimated based on structural analogy.
Reactivity and Stability
- Nitrile Group Reactivity : All compounds share the nitrile group’s propensity for hydrolysis under acidic/basic conditions, forming amides or carboxylic acids .
- Alkyne vs. Aromatic Systems : The alkyne in this compound enables click chemistry (e.g., cycloadditions), whereas indole-containing derivatives (e.g., C₁₀H₈N₂O₂) exhibit aromatic stabilization and π-π interactions .
- Hydroxyl and Ether Groups: The hydroxyl group in the target compound enhances aqueous solubility, while methoxy/ethoxy groups in analogs (e.g., C₉H₉NO₂, C₁₂H₁₂N₂O) improve lipid membrane permeability .
Research Findings and Data
Physicochemical Properties
*Estimated based on molecular weight and functional groups.
Spectroscopic Data
- UV-Vis Absorption : Indole derivatives (e.g., C₁₀H₈N₂O₂) absorb strongly at 250–300 nm due to aromatic systems, whereas the target compound’s alkyne may show weak absorption .
- IR Spectroscopy: Nitrile stretches (~2250 cm⁻¹) common to all compounds; hydroxyl stretches (~3300 cm⁻¹) in the target and C₉H₉NO₂ .
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